molecular formula C10H9N2O2+ B14650028 1-Methyl-3-nitroquinolin-1-ium CAS No. 51494-83-8

1-Methyl-3-nitroquinolin-1-ium

Cat. No.: B14650028
CAS No.: 51494-83-8
M. Wt: 189.19 g/mol
InChI Key: ILCYXRFLLOOCTL-UHFFFAOYSA-N
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Description

1-Methyl-3-nitroquinolin-1-ium is an organic cation, specifically an N-methylated nitroquinolinium salt. Its core structure features a quinoline ring system that is methylated at the nitrogen atom and nitro-substituted at the 3-position. This molecular architecture makes it a valuable intermediate in synthetic organic chemistry . Researchers can utilize this compound in nucleophilic addition reactions; for instance, amide anions have been shown to add to similar 1-methylnitroquinolinium salts to form stable 1,2-dihydroquinolinyl adducts, which can be further oxidized to yield novel quinolone derivatives . The nitro group strongly activates the ring towards nucleophilic attack and can be further reduced or modified, offering a versatile handle for diversifying the molecular structure. While specific biological data for this compound may be limited, quinoline and nitroquinoline scaffolds are of significant interest in medicinal chemistry and chemical biology for their diverse pharmacological properties . Related compounds with quinoline structures have been investigated in virtual screening and in vitro studies for potential antimicrobial activity, suggesting a broader research context for this chemical class . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51494-83-8

Molecular Formula

C10H9N2O2+

Molecular Weight

189.19 g/mol

IUPAC Name

1-methyl-3-nitroquinolin-1-ium

InChI

InChI=1S/C10H9N2O2/c1-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3/q+1

InChI Key

ILCYXRFLLOOCTL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-nitroquinolin-1-ium typically involves the nitration of 1-methylquinoline. This process can be carried out using various nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are crucial for achieving high yields and purity of the product.

Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction under catalytic hydrogenation or chemical reducing conditions:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C yields 1-methyl-3-aminoquinolin-1-ium as the primary product.

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous NaOH selectively reduces the nitro group to an amine without affecting the quaternary ammonium structure.

Key Data :

Reducing AgentConditionsProductYield (%)
H₂/Pd-C25°C, EtOH1-Methyl-3-aminoquinolin-1-ium85–90
Na₂S₂O₄/NaOHRT, H₂O1-Methyl-3-aminoquinolin-1-ium75–80

Nucleophilic Substitution at the 4-Position

The electron-deficient C-4 position is susceptible to nucleophilic attack due to the conjugation of the nitro group with the aromatic ring:

  • Aqueous Hydroxide : Heating with NaOH (1 M) at 80°C leads to substitution of the nitro group with hydroxide, forming 1-methyl-4-hydroxyquinolin-1-ium .

  • Thiols : Reaction with alkanethiols (e.g., CH₃SH) in DMF at 60°C produces 4-alkylthio derivatives.

Regioselectivity :
The 4-position is favored over the 2-position due to resonance stabilization of the intermediate by the nitro group .

Thermal Decomposition

At elevated temperatures (>150°C), 1-methyl-3-nitroquinolin-1-ium undergoes degradation via two pathways:

  • Demethylation : Loss of the methyl group generates 3-nitroquinoline.

  • Ring-Opening : Prolonged heating in polar aprotic solvents (e.g., DMSO) results in cleavage of the quinoline ring, forming nitrophenylacetic acid derivatives.

Thermal Stability Data :

Temperature (°C)Time (h)Major ProductByproducts
15023-NitroquinolineTrace CO₂
2001Nitrophenylacetic acidCH₃I

Pseudobase Formation in Aqueous Solution

In alkaline media (pH > 10), the quaternary ammonium center reacts reversibly with hydroxide ions to form a pseudobase:
This compound + OH⁻ ⇌ 1-Methyl-3-nitro-1,4-dihydroquinolin-4-ol

pH-Dependent Behavior :

  • Below pH 8: Cationic form dominates .

  • Above pH 10: Pseudobase becomes predominant, with a pKₐ of ~9.5 .

Kinetic Data :

pHk (s⁻¹) for Pseudobase Formation
9.00.12 ± 0.02
11.01.45 ± 0.15

Elimination Reactions

Under strongly basic conditions (e.g., KOH/EtOH), elimination of nitrous acid occurs, yielding aromatic products:
This compound → 1-Methylquinolin-1-ium + HNO₂

Conditions and Outcomes :

BaseSolventTemperature (°C)HNO₂ Yield (%)
KOH (2 M)EtOH7095

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The nitro group activates the ring toward attack at C-4 via a Meisenheimer-like intermediate .

  • Pseudobase Stability : Alkaline conditions shift equilibrium toward the pseudobase, which can undergo further hydration or elimination depending on temperature .

  • Steric Effects : The methyl group at N-1 hinders approach of bulky nucleophiles to C-2, directing reactivity to C-4.

Scientific Research Applications

1-Methyl-3-nitroquinolin-1-ium has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their antimalarial activity, and this compound is being explored for similar therapeutic uses.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitroquinolin-1-ium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinolinium Derivatives

Compound Name Substituents Molecular Formula Key Features References
This compound 1-Me, 3-NO₂ C₁₀H₉N₂O₂⁺ Electron-deficient due to nitro group -
1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide 4-Me, 3-iodopropyl chain C₁₃H₁₆I₂N⁺ Cationic, iodine enhances polarizability
6-Bromo-7-fluoro-3-nitroquinolin-4-ol 3-NO₂, 6-Br, 7-F, 4-OH C₉H₄BrFN₂O₃ Halogen substituents increase steric bulk
1-Methyl-3-isoquinolinamine 1-Me, 3-NH₂ (isoquinoline framework) C₁₀H₁₀N₂ Amine group introduces nucleophilicity

Key Observations :

  • Substituent Effects: The nitro group in this compound likely reduces electron density at the quinoline core compared to amine-substituted analogues like 1-methyl-3-isoquinolinamine, altering reactivity in electrophilic substitution reactions .
  • Halogen Influence: Compounds such as 6-bromo-7-fluoro-3-nitroquinolin-4-ol demonstrate that halogen substituents (Br, F) enhance steric hindrance and may modulate biological activity or solubility .

Physicochemical Properties

  • In contrast, the nitro group in this compound may contribute to absorption in the UV-vis range .
  • Purity and Stability: High-purity (>95%) nitroquinoline derivatives, such as 6-bromo-7-fluoro-3-nitroquinolin-4-ol, indicate that nitro-substituted quinolines can be synthesized with excellent yields under optimized conditions, though stability under acidic or reducing environments may vary .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 1-Methyl-3-nitroquinolin-1-ium?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement). Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal displacement errors.
  • Space group determination using systematic absences and intensity statistics.
  • Refinement of positional and anisotropic displacement parameters, with validation via R-factor convergence and analysis of residual electron density maps .
    • Data Parameters : Report unit cell dimensions (e.g., aa, bb, cc, α\alpha, β\beta, γ\gamma), final R1R_1/wR2wR_2 values (<5%), and bond-length/angle deviations (e.g., C–N bond lengths in nitro groups: ~1.21–1.23 Å) .

Q. How should researchers design a synthesis protocol for this compound?

  • Methodology :

  • Start with quinoline derivatives: Introduce the methyl group via alkylation (e.g., methyl iodide in DMF with K2_2CO3_3) followed by nitration (HNO3_3/H2_2SO4_4 at 0–5°C).
  • Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography.
  • Validate purity with 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
    • Critical Parameters : Optimize reaction time/temperature to avoid over-nitration or decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodology :

  • Cross-validate structural assignments: Compare X-ray-derived bond lengths (e.g., nitro group geometry) with DFT-calculated values (e.g., Gaussian or ORCA software).
  • Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O contacts) that may influence spectroscopic shifts .
  • Re-examine NMR data for dynamic effects (e.g., hindered rotation of the nitro group) using variable-temperature experiments .

Q. What strategies are effective in refining disordered regions in the crystal structure of this compound?

  • Methodology :

  • Apply "ISOR" and "DELU" restraints in SHELXL to model anisotropic displacement parameters for disordered atoms.
  • Partition occupancy factors for overlapping sites (e.g., methyl group disorder) using Fourier difference maps.
  • Validate with the ADDSYM tool in PLATON to check for missed symmetry elements .

Q. How does the nitro group in this compound influence its electronic properties?

  • Methodology :

  • Perform UV-Vis spectroscopy to measure λmax\lambda_{\text{max}} shifts in polar vs. non-polar solvents.
  • Conduct cyclic voltammetry to assess redox potentials (e.g., nitro group reduction at ~-0.8 V vs. Ag/AgCl).
  • Compare with computational results (e.g., HOMO-LUMO gaps from DFT calculations using B3LYP/6-311++G(d,p)) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?

  • Methodology :

  • Recalculate theoretical dipole moments using solvent-effect models (e.g., PCM in Gaussian).
  • Re-measure experimental values in low-polarity solvents (e.g., cyclohexane) to minimize solvent-solute interactions.
  • Check for crystal packing effects via lattice energy calculations (e.g., PIXEL method) .

Comparative Studies

Q. What methods are suitable for comparing the reactivity of this compound with analogous quinolinium derivatives?

  • Methodology :

  • Perform kinetic studies (e.g., nucleophilic substitution rates with NaOMe in methanol).
  • Analyze Hammett substituent constants (σ\sigma) for nitro and methyl groups to predict electronic effects.
  • Use X-ray crystallography to correlate steric bulk (e.g., torsion angles) with reactivity trends .

Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology :

  • Document all synthetic steps (e.g., reagent purity, reaction atmosphere) following IUPAC guidelines.
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement details.
  • Share raw NMR/HRMS files in supplementary materials for peer validation .

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